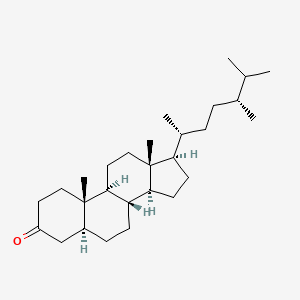

5alpha-Campestan-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27212-88-0 |

|---|---|

Molecular Formula |

C28H48O |

Molecular Weight |

400.7 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-21,23-26H,7-17H2,1-6H3/t19-,20-,21+,23+,24-,25+,26+,27+,28-/m1/s1 |

InChI Key |

DDJMOMHMVFXEQF-JBQSTXLYSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Ii. Biosynthesis and Endogenous Metabolic Pathways of 5alpha Campestan 3 One

Precursor Sterol Conversion Pathways

The journey to 5alpha-Campestan-3-one begins with the plant sterol campesterol (B1663852).

The conversion of campesterol to campest-4-en-3-one (B1243875) is a multi-step process. In plants like Arabidopsis, campesterol is first converted to campest-4-en-3β-ol. researchgate.net This intermediate is then oxidized to form campest-4-en-3-one. This transformation is a pivotal step, setting the stage for the formation of the 5-alpha reduced steroid.

The pivotal conversion of campest-4-en-3-one to this compound is a reduction reaction. This step is catalyzed by the enzyme steroid 5-alpha-reductase, encoded by the DET2 gene in Arabidopsis thaliana. uniprot.org A defect in this enzyme, as seen in the lk mutant of pea, leads to a significant reduction in campestanol (B1668247) levels, highlighting the critical nature of this conversion. nih.gov This reaction involves the addition of a hydride ion to the C-5 position, resulting in the characteristic 5-alpha configuration of the A/B rings. uniprot.org

From Campesterol to Campest-4-en-3-one

Subsequent Metabolic Conversions of this compound

Once formed, this compound can be further metabolized through several pathways, leading to the formation of other important brassinosteroids.

One of the primary metabolic fates of this compound is its conversion to campestanol. researchgate.net This reaction involves the reduction of the 3-keto group to a 3-hydroxyl group. researchgate.net

In addition to its conversion to campestanol, this compound can undergo hydroxylation at various positions, leading to a diverse array of modified sterols.

A significant hydroxylation pathway involves the conversion of this compound to 22alpha-Hydroxy-5alpha-Campestan-3-one. This reaction is catalyzed by a steroid 22-alpha-hydroxylase, such as DWF4. This hydroxylated derivative is a key intermediate in the brassinosteroid biosynthetic pathway and can also be formed from 22alpha-hydroxy-campest-4-en-3-one via the action of the steroid reductase DET2. This compound can then be further metabolized to 6-deoxocathasterone.

Interactive Data Tables

Biosynthetic Pathway of this compound

| Precursor | Intermediate | Product | Enzyme |

| Campesterol | Campest-4-en-3β-ol | Campest-4-en-3-one | 3β-Hydroxysteroid Dehydrogenase |

| Campest-4-en-3-one | - | This compound | Steroid 5-alpha-reductase (DET2) |

Metabolic Conversions of this compound

| Substrate | Product | Enzyme |

| This compound | Campestanol | 3-keto-steroid reductase |

| This compound | 22alpha-Hydroxy-5alpha-Campestan-3-one | Steroid 22-alpha-hydroxylase (DWF4) |

Hydroxylation Pathways Leading to Modified Sterols

Other Hydroxylated Derivatives

Beyond its primary metabolic fate, this compound can undergo further enzymatic modifications, leading to the formation of hydroxylated derivatives. A key derivative in the brassinosteroid biosynthetic pathway is 22α-hydroxy-5α-campestan-3-one. This conversion is a critical step that channels intermediates toward the synthesis of more complex brassinosteroids.

The hydroxylation of this compound at the C-22 position is catalyzed by the enzyme DWF4, a steroid 22-alpha-hydroxylase. This enzyme introduces a hydroxyl group, significantly altering the molecule's properties and biological activity. Subsequently, 22α-hydroxy-5α-campestan-3-one is further metabolized to 6-deoxocathasterone, continuing the biosynthetic cascade. This hydroxylation can also occur on a precursor, with 22α-hydroxy-campest-4-en-3-one being converted to 22α-hydroxy-5α-campestan-3-one by the action of the steroid reductase DET2.

| Precursor | Enzyme | Product |

| This compound | DWF4 (Steroid 22-alpha-hydroxylase) | 22alpha-hydroxy-5alpha-campestan-3-one |

| 22alpha-hydroxy-campest-4-en-3-one | DET2 (Steroid reductase) | 22alpha-hydroxy-5alpha-campestan-3-one |

Diversification of Brassinosteroid Biosynthetic Pathways Involving this compound

The biosynthesis of brassinosteroids is not a single linear pathway but a complex network of branching routes. genome.jp this compound serves as a crucial intermediate at a key branch point in these pathways, which include the late C-6 oxidation and the early C-22 oxidation pathways. nih.govresearchgate.net These pathways lead to the production of a wide array of brassinosteroids, with brassinolide (B613842) being the most biologically active. genome.jp

In the context of these diversified pathways, this compound (designated as intermediate 8 in several pathway diagrams) can be directed towards different downstream products. researchgate.netmdpi.com

Conversion to Campestanol: this compound can be converted to campestanol. kegg.jp This route is part of a pathway that proceeds from campesterol through campest-4-en-3-one to this compound and finally to campestanol. researchgate.net

Entry into the C-22 Hydroxylation Pathway: Alternatively, this compound is a substrate for C-22 hydroxylation, forming 22α-hydroxy-5α-campestan-3-one (intermediate 9). researchgate.netmdpi.com This intermediate is then converted to 3-epi-6-deoxocathasterone (intermediate 10) and subsequently enters the late C-6 oxidation pathway, which ultimately leads to the synthesis of castasterone (B119632) and brassinolide. nih.govresearchgate.netmdpi.com

The existence of these multiple pathways, often co-occurring in plants, allows for precise regulation and production of specific brassinosteroids in different tissues and developmental stages. genome.jp The enzyme DET2, a steroid 5α-reductase, plays a pivotal role by catalyzing the formation of this compound from campest-4-en-3-one, thereby feeding this central intermediate into the branching pathways. nih.gov

| Pathway Branch | Preceding Intermediate | Key Intermediate | Subsequent Intermediate(s) |

| Late C-6 Oxidation / Early C-22 Oxidation | Campest-4-en-3-one | This compound | 22alpha-hydroxy-5alpha-campestan-3-one, 3-epi-6-deoxocathasterone |

| Campestanol Synthesis | Campest-4-en-3-one | This compound | Campestanol |

Iii. Enzymatic Regulation and Molecular Mechanisms of 5alpha Campestan 3 One Transformations

Hydroxylase Enzyme Systems

Following its formation, 5alpha-Campestan-3-one undergoes further enzymatic modifications, primarily through the action of hydroxylase enzymes. These enzymes belong to the cytochrome P450 (CYP) superfamily and are responsible for introducing hydroxyl groups at specific positions on the steroid nucleus, leading to the biosynthesis of various brassinosteroids. frontiersin.orgwiley.com

The hydroxylation of this compound is a critical step in the brassinosteroid pathway. One of the initial hydroxylation steps is the conversion of this compound to 22alpha-Hydroxy-5alpha-campestan-3-one. This reaction is catalyzed by a steroid C22-hydroxylase. wiley.com

Further hydroxylations can occur at other positions. For example, the conversion of 22alpha-Hydroxy-5alpha-campestan-3-one to 3-epi-6-Deoxocathasterone involves a C-23 hydroxylation step. kegg.jpgenome.jp These hydroxylation reactions are typically monooxygenase reactions, requiring molecular oxygen and a reducing agent, usually NADPH, which provides electrons via a cytochrome P450 reductase. core.ac.uk

A key enzyme involved in the hydroxylation of brassinosteroid precursors is DWARF4 (DWF4), also known as CYP90B1. wiley.comnih.gov DWF4 is a cytochrome P450 monooxygenase that catalyzes the C22α-hydroxylation of various steroid intermediates. researchgate.netresearchgate.net While DWF4 can act on campestanol (B1668247) to produce 6-deoxocathasterone, studies have shown that it has a broader substrate specificity. wiley.comwiley.com

Research indicates that DWF4 preferentially hydroxylates sterols with a double bond at the C-5 position, such as campesterol (B1663852), over their 5alpha-reduced counterparts like campestanol. wiley.comnih.gov The catalytic efficiency (kcat/Km) of DWF4 for campesterol is significantly higher than for campestanol. wiley.comnih.gov This suggests that in the brassinosteroid biosynthetic pathway, the C22-hydroxylation may occur prior to the 5alpha-reduction step. wiley.com

However, DWF4 can also act on 5alpha-reduced substrates. Overexpression of DWF4 in Arabidopsis leads to an increase in downstream intermediates of the late C-6 oxidation pathway, which originates from campestanol. wiley.com This indicates that DWF4 can hydroxylate intermediates that are formed after the 5alpha-reduction step. The enzyme has been shown to hydroxylate a range of C27, C28, and C29 sterols. wiley.comnih.gov

Table 2: Substrate Specificity of DWF4 (CYP90B1)

(5alpha)-Campestan-3-one Hydroxylase Mechanisms

Other Relevant Enzyme Activities and Their Catalytic Roles

The biotransformation of this compound is intricately linked to a network of enzymatic activities, primarily within the brassinosteroid (BR) biosynthetic pathway in plants. mdpi.com These enzymes belong to broad classes, such as oxidoreductases and transferases, which catalyze the specific structural modifications necessary for the synthesis and subsequent conversion of this steroidal ketone. byjus.com The catalytic functions of these enzymes are crucial for maintaining hormonal homeostasis and ensuring proper plant growth and development. nih.gov

Key among the enzymes acting on precursors to or derivatives of this compound are steroid 5α-reductases and various cytochrome P450 monooxygenases. uniprot.orgebi.ac.uk These enzymes introduce or alter functional groups, which is a common strategy in metabolic pathways to change a molecule's biological activity and polarity. basicmedicalkey.com

Steroid 5-alpha-reductase DET2

A pivotal enzyme related to this compound is the steroid 5-alpha-reductase DET2, identified in Arabidopsis thaliana. uniprot.org This enzyme is classified under EC 1.3.1.22 and is a member of the oxidoreductase family. uniprot.org Its primary role in the brassinosteroid pathway is the 5α-reduction of campest-4-en-3-one (B1243875) to produce this compound. mdpi.comuniprot.org This conversion is a critical step, as the resulting 5α-saturated steroid core is a foundational structure for the biosynthesis of potent brassinosteroids like brassinolide (B613842). uniprot.org

The DET2 enzyme is not exclusively specific to one substrate. Research has shown it can also catalyze the conversion of other steroidal molecules, including:

(22S,24R)-22-hydroxyergost-4-en-3-one to (22S,24R)-22-hydroxy-5alpha-ergostan-3-one. uniprot.org

Progesterone, testosterone (B1683101), and androstenedione (B190577) can also serve as substrates. uniprot.org

This catalytic versatility highlights its broader role in steroid metabolism. The activity of DET2 is inhibited by 4-azasteroids, indicating a regulatory mechanism that can modulate the flow of intermediates through the BR pathway. uniprot.org

Cytochrome P450-Dependent Hydroxylases

Following its formation, derivatives of this compound undergo further oxidative modifications, often catalyzed by cytochrome P450 (CYP) enzymes. ebi.ac.uk These monooxygenases play a critical role in hydroxylating the steroid skeleton at various positions. ebi.ac.ukzfin.org

Specifically, the enzymes CYP90C1 and CYP90D1 in Arabidopsis thaliana have been identified as redundant BR C-23 hydroxylases. ebi.ac.uk While this compound itself is a precursor, these enzymes act on its 22-hydroxylated derivative, (22S,24R)-22-hydroxy-5alpha-ergostan-3-one. ebi.ac.ukebi.ac.uk The catalytic reaction involves the hydroxylation at the C-23 position, converting (22S,24R)-22-hydroxy-5alpha-ergostan-3-one into 3-dehydro-6-deoxoteasterone. ebi.ac.uk This reaction is part of a "shortcut" in the brassinosteroid biosynthesis pathway, bypassing several intermediate steps. ebi.ac.uk

Both CYP90C1 and CYP90D1 exhibit different catalytic efficiencies but preferentially convert 22-hydroxylated substrates like (22S,24R)-22-hydroxy-5alpha-ergostan-3-one. ebi.ac.uk This demonstrates a level of substrate specificity that directs the metabolic flux towards the synthesis of essential brassinosteroids. ebi.ac.uk

The table below summarizes the key enzymatic activities involved in the transformation pathways related to this compound.

Interactive Data Table: Enzymes in this compound Metabolism

| Enzyme/Activity | Enzyme Class | EC Number | Catalytic Role | Substrate(s) | Product(s) | Organism |

| Steroid 5-alpha-reductase DET2 | Oxidoreductase | 1.3.1.22 | 5α-reduction of the A-ring double bond | Campest-4-en-3-one | This compound | Arabidopsis thaliana |

| (5alpha)-campestan-3-one hydroxylase activity | Oxidoreductase (Monooxygenase) | N/A | Hydroxylation of the steroid | (5alpha)-campestan-3-one | (5alpha,22S,24R)-22-hydroxyergostan-3-one | General plant metabolism |

| CYP90C1 / CYP90D1 | Oxidoreductase (Cytochrome P450 Monooxygenase) | N/A | C-23 hydroxylation | (22S,24R)-22-hydroxy-5alpha-ergostan-3-one | 3-dehydro-6-deoxoteasterone | Arabidopsis thaliana |

Iv. Genetic and Molecular Basis of 5alpha Campestan 3 One Metabolism

Gene Identification and Characterization in Steroid Biosynthesis

The synthesis of 5alpha-Campestan-3-one from its precursor, campest-4-en-3-one (B1243875), is a pivotal reduction reaction. This step, and subsequent modifications in the brassinosteroid pathway, are catalyzed by specific, genetically encoded enzymes.

The key enzyme responsible for the synthesis of this compound is a steroid 5α-reductase encoded by the DEETIOLATED2 (DET2) gene in Arabidopsis thaliana. uniprot.orgnih.gov The DET2 protein catalyzes the NADPH-dependent reduction of the Δ4 double bond in the A-ring of (24R)-24-methylcholest-4-en-3-one (campest-4-en-3-one) to produce (24R)-24-methyl-5α-cholestan-3-one (this compound). uniprot.orgmpg.de This reaction is a crucial and rate-limiting step in the biosynthesis of brassinosteroids. nih.gov The DET2 enzyme shares significant sequence identity and functional similarity with mammalian steroid 5α-reductases, demonstrating a conserved mechanism of steroid metabolism across kingdoms. pnas.org When expressed in human cells, the DET2 protein can reduce animal steroid substrates like testosterone (B1683101) and progesterone, and conversely, human steroid 5α-reductase can rescue the phenotype of an Arabidopsis det2 mutant. mpg.depnas.org

Homologs of the DET2 gene have been identified in various plant species, underscoring the fundamental importance of this enzymatic step.

PsDET2 in Pea (Pisum sativum): The dwarf mutant lk in pea is caused by a defect in the pea homolog of DET2, named PsDET2. nih.govnih.gov The lk mutation leads to a truncated, non-functional PsDET2 protein, which impairs the conversion of campest-4-en-3-one to this compound. nih.govnih.gov The PsDET2 gene shows high sequence similarity to Arabidopsis DET2. nih.govwiley.com

na1 in Maize (Zea mays): The classic dwarf mutant nana1 (na1) in maize is also caused by a loss-of-function mutation in the maize DET2 homolog. researchgate.net Analysis of na1 mutants shows an accumulation of campest-4-en-3-one, consistent with a block at the 5α-reductase step. researchgate.net

Other Homologs: Functional homologs have also been cloned and characterized in other species, including tomato (LeDET2), morning glory (InDET2), and cotton (GhDET2), highlighting the conserved role of this gene in plant growth. nih.govwiley.com

Table 1: DET2 Gene and Its Homologs in Different Plant Species

| Gene Name | Organism | Mutant Phenotype | Biochemical Defect | Reference |

|---|---|---|---|---|

| DET2 | Arabidopsis thaliana | Dwarfism, de-etiolation in the dark, reduced fertility | Blocked conversion of campest-4-en-3-one to this compound | nih.gov |

| PsDET2 | Pisum sativum (pea) | Severe dwarfism (lk mutant) | Blocked conversion of campest-4-en-3-one to this compound | nih.govnih.gov |

| na1 (ZmDET2) | Zea mays (maize) | Dwarfism | Deficiency in 5α-steroid reductase activity | researchgate.net |

| GhDET2 | Gossypium hirsutum (cotton) | Inhibited fiber initiation and elongation | Reduced 5α-steroid reductase activity | nih.gov |

Following the formation of this compound, the brassinosteroid biosynthetic pathway involves a series of hydroxylation and oxidation reactions, many of which are catalyzed by cytochrome P450 monooxygenases (CYPs). plos.org

DWF4 (CYP90B1): The DWARF4 (DWF4) gene in Arabidopsis encodes a key cytochrome P450 enzyme that catalyzes multiple C-22α hydroxylation steps in the BR pathway, acting on intermediates downstream of this compound. nih.govresearchgate.netoup.com For instance, DWF4 mediates the conversion of campestanol (B1668247) to (22S,24R)-22-hydroxy-5α-ergostan-3-one. Feeding experiments have confirmed that dwf4 mutants can only be rescued by applying 22α-hydroxylated brassinosteroids, pinpointing the enzyme's function. researchgate.netoup.comresearchgate.net

CYP90A1 (CPD): The CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM (CPD) gene, also known as CYP90A1, was initially proposed to be a C-23 hydroxylase. mpg.debioone.org However, more recent and detailed biochemical analyses have demonstrated that CYP90A1/CPD actually functions as a C-3 oxidase, catalyzing the oxidation of early BR intermediates. kcl.ac.uk This highlights the network-like nature of the BR pathway, where enzymes can have functions different from what was first assumed.

CYP51: The CYP51 family is one of the most highly conserved P450 families across the fungal, plant, and animal kingdoms. bioone.orgnih.gov In plants, it encodes a sterol 14α-demethylase, which acts much earlier in the general sterol biosynthetic pathway, upstream of campesterol (B1663852) formation. bioone.orgnih.gov While not directly involved in the metabolism of this compound, its function is essential for producing the necessary sterol precursors for the entire brassinosteroid pathway. plos.orgresearchgate.net Mutations in CYP51 can be lethal, demonstrating its fundamental role. plos.org

Analysis of DET2 Gene Function and Homologs (e.g., PsDET2, na1)

Mutational Analysis and Phenotypic Consequences

The study of mutants with defects in brassinosteroid biosynthesis has been instrumental in dissecting the pathway and understanding the physiological role of these hormones.

Mutations in genes responsible for the synthesis of or response to brassinosteroids typically result in a characteristic dwarf phenotype.

det2 in Arabidopsis: Mutants of the DET2 gene exhibit severe dwarfism, have dark-green, curled leaves, delayed flowering, and reduced male fertility. nih.govresearchgate.net A key feature is their de-etiolated phenotype when grown in the dark, where they display short hypocotyls and open cotyledons, a phenotype that gave the gene its name. mpg.de These developmental defects can be fully rescued by the external application of brassinolide (B613842) or downstream intermediates of the pathway, but not by precursors that act before the DET2-catalyzed step. nih.govscielo.br

lk in Pea: The lk mutant of pea is one of the most severe dwarf mutants known, characterized by extremely short internodes and thickened, brittle stems. nih.gov Similar to det2, the dwarfism of the lk mutant can be rescued by applying active brassinosteroids, confirming its deficiency in the BR pathway. nih.govnih.gov The defect was pinpointed to the PsDET2 gene, which carries a mutation resulting in a premature stop codon and a truncated protein. nih.govresearchgate.net

Biochemical analysis of these dwarf mutants provides a clear link between the genetic defect and the resulting metabolic profile.

det2 Mutants: Analysis using gas chromatography-mass spectrometry (GC-MS) has shown that det2 mutants accumulate the substrate of the DET2 enzyme, (24R)-24-methylcholest-4-en-3-one, to levels several times higher than in wild-type plants. nih.gov Conversely, the levels of the product, this compound (as its downstream derivative campestanol), are drastically reduced, to as low as 8-15% of wild-type levels. nih.govscielo.br All subsequent brassinosteroids in the pathway are also found at significantly diminished concentrations.

lk Mutants: The metabolic profile of the lk pea mutant mirrors that of det2. There is a severe reduction in the endogenous levels of campestanol (160-fold lower than wild-type) and sitostanol. nih.govnih.gov Feeding experiments with labeled precursors confirmed that the metabolic block occurs at the conversion of campest-4-en-3-one to this compound. nih.gov Furthermore, downstream brassinosteroids such as castasterone (B119632) and 6-deoxocastasterone (B1254736) are also significantly reduced. nih.gov

Table 2: Sterol and Brassinosteroid Profile Changes in Dwarf Mutants

| Mutant (Gene) | Organism | Accumulated Compound | Depleted Compounds | Reference |

|---|---|---|---|---|

| det2 (DET2) | Arabidopsis thaliana | (24R)-24-methylcholest-4-en-3-one | Campestanol, Castasterone, Brassinolide | nih.gov |

| lk (PsDET2) | Pisum sativum (pea) | Campest-4-en-3-one | Campestanol, 6-Deoxocastasterone, Castasterone | nih.govnih.gov |

| dwf4 (CYP90B1) | Arabidopsis thaliana | Campestanol | 22α-hydroxylated BRs (e.g., Typhasterol (B1251266), Castasterone) | nih.govresearchgate.net |

Studies in Dwarf Mutants (e.g., lk in pea, det2 in Arabidopsis)

Transcriptional and Post-Translational Regulation of Enzymes Involved in this compound Metabolism

The metabolic flux through the brassinosteroid pathway is tightly regulated to ensure appropriate hormone levels for developmental and environmental cues. This regulation occurs at multiple levels, including the transcription of biosynthetic genes and the post-translational modification of the resulting enzymes.

Transcriptional Regulation: The expression of many BR biosynthetic genes, including DET2 and DWF4, is subject to negative feedback regulation by the downstream signaling pathway. frontiersin.org When BR levels are high, they bind to the receptor kinase BRI1, initiating a signal cascade that ultimately leads to the dephosphorylation and activation of the transcription factors BZR1 and BES1. frontiersin.org These transcription factors can then enter the nucleus and bind to the promoters of BR biosynthetic genes to repress their transcription, thus reducing the production of more brassinosteroids. frontiersin.org Conversely, when BR levels are low, or when the pathway is blocked by inhibitors, the expression of these genes is induced. frontiersin.org For example, high levels of GhDET2 transcripts are detected during specific stages of cotton fiber development, such as initiation and rapid elongation, indicating developmental transcriptional control. nih.gov

Post-Translational Regulation: While specific post-translational modifications of the DET2 enzyme itself are not extensively detailed in current literature, the enzymes in steroidogenic pathways, particularly cytochrome P450s, are known targets of such regulation. nih.gov Post-translational modifications like phosphorylation can rapidly alter an enzyme's activity, stability, or its interaction with partner proteins, such as the CPR (cytochrome P450 reductase) that supplies electrons for CYP catalytic activity. nih.gov Phosphorylation of human aromatase (a CYP), for example, has been shown to stabilize its interaction with its reductase partner, thereby enhancing its catalytic efficiency. nih.gov Similar mechanisms likely contribute to the fine-tuning of the activity of CYPs like DWF4 in the brassinosteroid pathway, allowing for rapid adjustments in hormone production in response to internal and external signals. mdpi.comfrontiersin.org

V. Occurrence and Distribution of 5alpha Campestan 3 One in Biological Systems

Phytochemical Profiles in Plants

5alpha-Campestan-3-one is a naturally occurring brassinosteroid, a class of plant-specific steroidal hormones essential for growth and development. zfin.orgnih.gov It serves as an intermediate in the biosynthesis of other vital brassinosteroids. foodb.ca

Presence in Specific Plant Species and Tissues

This compound has been identified in various plant species. It is recognized as a metabolite in Arabidopsis thaliana, a model organism for plant biology. nih.gov The compound is also found in the galls of Pistacia integerrima, where it is one of many phytochemicals present. ijam.co.inijpsjournal.comresearchgate.netactascientific.comscispace.com As a key component in the brassinosteroid biosynthetic pathway, it is expected to be present in a wide array of plants, including cannabis. foodb.canp-mrd.org Its precursor, campest-4-en-3-one (B1243875), is converted into this compound by the enzyme sterol 5α-reductase, a process that is highly conserved across the plant kingdom. nih.gov

Variability Across Plant Genotypes and Environmental Conditions

The concentration of phytosterols (B1254722) and their derivatives can be influenced by genetic and environmental factors. Genetic modification of plants can alter their sterol profiles. For example, transgenic plants can be engineered to have elevated levels of certain phytostanols while reducing levels of campesterol (B1663852), the precursor to this compound. google.com While direct studies on the environmental variability of this compound are not detailed, the biosynthesis of related sterols is known to be affected by environmental conditions.

Microbial Detection and Significance

Beyond the plant kingdom, this compound has been associated with marine-derived fungi. mdpi.com Fungi from marine environments are known to be prolific producers of a diverse range of secondary metabolites, including alkaloids, polyketides, and terpenoids. academicjournals.orgfrontiersin.orgnih.govnih.gov For instance, a study on the marine-derived fungus Aspergillus sclerotiorum led to the isolation of several new alkaloids, highlighting the potential of these microorganisms to produce novel compounds. mdpi.com The presence of steroidal compounds in marine fungi suggests they possess unique metabolic pathways adapted to their extreme environments. frontiersin.org

Formation as a Product of Exogenous Processes (e.g., catalytic hydrogenation in edible oils)

This compound is notably formed during the industrial processing of edible oils. np-mrd.orgresearchgate.net Specifically, it is a byproduct of the catalytic hydrogenation of vegetable oils, a process used to convert liquid oils into semi-solid fats to increase their shelf life and stability. researchgate.netresearchgate.netpalmoilextractionmachine.compressbooks.pubcutm.ac.in During the hydrogenation of oils rich in campesterol, such as soybean oil, this phytosterol can be converted into this compound. researchgate.net Targeted analysis of fully hydrogenated commercial oil samples has confirmed the presence of this compound, along with other novel phytosterol degradation products like 5α-sitostan-3-one and various steroidal hydrocarbons. researchgate.netresearchgate.net This formation occurs through the reduction of double bonds and oxidation of the hydroxyl group of the parent sterol. researchgate.netchemguide.co.uk

Table 1: Biological and Industrial Sources of this compound

| Source Type | Specific Source | Tissue/Context |

| Plant | Arabidopsis thaliana | Whole Plant Metabolite |

| Plant | Pistacia integerrima | Galls |

| Fungus | Marine-Derived Fungi (e.g., Aspergillus sclerotiorum) | Fungal Metabolite |

| Industrial Process | Hydrogenated Edible Oils (e.g., Soybean Oil) | Byproduct of Catalytic Hydrogenation |

Vi. Advanced Analytical Research Methodologies for 5alpha Campestan 3 One and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of 5alpha-Campestan-3-one from complex biological and environmental matrices. Both gas and liquid chromatography offer distinct advantages depending on the analytical goals.

Gas Chromatography-Selected Ion Monitoring (GC-SIM) for Sterol Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like sterols. aocs.org For the analysis of this compound and related sterols, derivatization is often required to increase their volatility and improve chromatographic performance. aocs.org

Selected Ion Monitoring (SIM) is a highly sensitive and selective GC-MS technique. gcms.cz Instead of scanning the entire mass range, the mass spectrometer is set to detect only specific ions characteristic of the analyte of interest. gcms.czresearchgate.net This results in a significant increase in sensitivity by reducing chemical noise. gcms.cz For this compound, characteristic ions would be selected to ensure its specific detection and quantification, even in the presence of co-eluting compounds. nih.govchrom-china.com The use of retention-time locking in GC/MS-SIM methods further enhances the reliability and reproducibility of the analysis by making retention times consistent across different analytical runs and even different instruments. gcms.cz

Table 1: Key Parameters in GC-SIM Analysis of Sterols

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Derivatization | Chemical modification to increase volatility and thermal stability (e.g., silylation). aocs.org | Essential for efficient GC analysis of the relatively non-volatile this compound. |

| Stationary Phase | The coating of the GC column that interacts with the analytes. | The choice of a suitable non-polar or medium-polarity column is crucial for the separation of sterols. |

| Temperature Program | The controlled variation of the column temperature during the analysis. | Optimization of the temperature ramp allows for the separation of closely related sterols. |

| Selected Ions | Specific mass fragments of the analyte chosen for monitoring. | Provides high selectivity and sensitivity for this compound, minimizing interferences. researchgate.net |

| Internal Standard | A known amount of a similar compound added to the sample for quantification. | Corrects for variations in sample preparation and injection volume, ensuring accurate quantification. |

Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of a wide range of compounds. ijarsct.co.in For less volatile or thermally labile metabolites of this compound, HPLC is often the method of choice. aocs.org HPLC can be coupled with various detectors, including mass spectrometry (LC-MS), for highly sensitive and specific analysis. nih.govnih.gov

Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the separation of steroids. ijarsct.co.in The choice of column, mobile phase composition, and gradient elution are critical parameters that need to be optimized for the successful separation of this compound and its metabolites. mdpi.comphcogres.com The use of ultra-performance liquid chromatography (UPLC) can offer faster analysis times and improved resolution compared to conventional HPLC. nih.gov

Spectroscopic Approaches for Structural Elucidation (beyond basic identification)

While chromatography is excellent for separation and quantification, spectroscopy is essential for the detailed structural elucidation of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. numberanalytics.comauremn.org.br For this compound, which has multiple stereocenters, NMR is crucial for establishing its stereochemistry. wikipedia.orgnih.gov Techniques like ¹H and ¹³C NMR provide information about the chemical environment of each atom, while advanced 2D NMR techniques such as COSY, HSQC, and HMBC reveal through-bond and through-space correlations, allowing for the complete assignment of the molecular structure. mdpi.com

Furthermore, NMR can be used to study the conformational dynamics of the steroid ring system. nih.govvanderbilt.edu By analyzing coupling constants and through the use of Nuclear Overhauser Effect (NOE) experiments, the preferred conformation of the molecule in solution can be determined. mdpi.com This information is vital for understanding its biological activity.

Table 2: NMR Techniques for the Analysis of this compound

| NMR Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. libretexts.org | Determines the number and type of protons, and their relative positions. |

| ¹³C NMR | Chemical environment of carbon atoms. libretexts.org | Provides a map of the carbon skeleton. |

| COSY | Correlation between coupled protons. mdpi.com | Establishes proton-proton connectivities within the steroid backbone and side chain. |

| HSQC | Correlation between protons and directly attached carbons. mdpi.com | Links the proton and carbon skeletons. |

| HMBC | Correlation between protons and carbons over two or three bonds. mdpi.com | Provides long-range connectivity information, crucial for assembling the complete structure. |

| NOESY | Correlation between protons that are close in space. mdpi.com | Determines the stereochemistry and preferred conformation of the molecule. |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Derivatization Studies (e.g., EI-MS, APCI-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. slideshare.net When coupled with fragmentation techniques, it can also provide valuable structural information.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. aocs.org The resulting fragmentation pattern is a unique fingerprint that can be used for identification and structural elucidation. libretexts.org Analysis of the fragmentation pathways can reveal the structure of different parts of the molecule, such as the steroid nucleus and the side chain. miamioh.edulibretexts.org

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a softer ionization technique often used in conjunction with liquid chromatography. nih.gov It typically produces a prominent protonated molecule [M+H]⁺, which gives the molecular weight. researchgate.net By inducing fragmentation in the mass spectrometer (e.g., through collision-induced dissociation), structural information can be obtained. edpsciences.org APCI-MS is particularly useful for analyzing steroids and can be used to study derivatized forms of this compound, which can enhance ionization efficiency and provide specific fragmentation patterns. acs.orgddtjournal.com Targeted analysis using both EI-MS and APCI-MS has been used to identify this compound in various samples. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. hawaii.edujsscacs.edu.in

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. gatewayanalytical.com The resulting spectrum shows absorption bands at specific frequencies that correspond to different types of bonds and functional groups. labmanager.comresearchgate.net For this compound, FTIR can confirm the presence of the carbonyl (C=O) group of the ketone and the various C-H and C-C bonds of the steroid skeleton. mt.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Precise Structural Determination

The first and often most challenging step in X-ray crystallography is the growth of a suitable single crystal of the compound of interest. wikipedia.org The crystal must be of sufficient size and quality, with a highly ordered internal structure, to diffract X-rays in a coherent manner. wikipedia.org Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The electrons of the atoms within the crystal lattice scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orgruppweb.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. ruppweb.org From this electron density map, the positions of the individual atoms can be deduced, leading to a detailed molecular model of this compound.

To illustrate the type of information obtained from an X-ray crystallographic experiment, a representative table of crystallographic data for a similar steroidal ketone is presented below.

Table 1: Representative Crystallographic Data for a Steroidal Ketone

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₂₈H₄₈O |

| Formula Weight | 400.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.11 |

| R-factor | 0.05 |

Note: The values in this table are illustrative and represent typical data for a steroid of similar size and complexity. They are not the actual crystallographic data for this compound.

The detailed structural insights gained from X-ray crystallography are invaluable for several reasons. Firstly, they provide definitive proof of the molecular structure, which is essential for the validation of synthetic routes and the identification of natural products. Secondly, the precise coordinates of each atom allow for detailed conformational analysis and can be used in computational modeling studies to understand how the molecule might interact with biological receptors or enzymes. nih.gov

In the context of its metabolites, X-ray crystallography can be used to determine the exact structural changes that have occurred. For example, if the 3-keto group of this compound is reduced to a hydroxyl group, there are two possible stereoisomers: the 3α-hydroxy and the 3β-hydroxy epimers. X-ray crystallography of the metabolite crystal would unambiguously determine the orientation of the newly formed hydroxyl group, which can have a profound impact on the metabolite's biological activity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3α-hydroxy-5alpha-campestane |

Vii. Synthetic and Biotransformation Strategies for 5alpha Campestan 3 One and Derivatives

Chemical Synthesis Approaches for Related Steroids

The chemical synthesis of steroids is a mature field, characterized by complex, multi-step sequences that require precise control over stereochemistry. The synthesis of saturated steroid cores, such as the campestane (B1232172) skeleton, often starts from more readily available steroid precursors. General strategies may involve the catalytic hydrogenation of unsaturated bonds within the steroid nucleus to achieve the saturated 5-alpha configuration.

The introduction of a ketone at the C-3 position is a common transformation. For steroids with a 3-hydroxy group, oxidation using reagents like chromic acid or Swern oxidation is a standard procedure. Furthermore, synthetic strategies have been developed to create a variety of steroid derivatives, including those with modified side chains or functionalized rings. researchgate.net For example, palladium-catalyzed coupling reactions have been employed to introduce substituents at the C-3 position of the steroid nucleus, leading to potential 5-alpha-reductase inhibitors. nih.gov The synthesis of coumestan (B1194414) derivatives, which can share structural motifs with steroids, has also been achieved through biomimetic approaches using iron catalysts. rsc.org

Chemoenzymatic Synthesis Exploiting Relevant Enzymes

In this approach, enzymes are used as catalysts for specific, often challenging, steps within a larger chemical synthesis pathway. Cytochrome P450 (CYP) enzymes are frequently employed for their ability to perform regio- and stereoselective hydroxylations on unactivated C-H bonds under mild conditions. mdpi.comnih.gov For example, a novel C14α-hydroxylase (CYP14A) from Cochliobolus lunatus was identified and engineered to efficiently synthesize a variety of C14α-hydroxysteroids. biorxiv.org These hydroxylated products can then serve as versatile intermediates for further chemical modifications. researchgate.netbiorxiv.org

Another important class of enzymes used in chemoenzymatic strategies are ketosteroid hydroxylases (KSH), which can catalyze C-C bond cleavage. For instance, a Rieske oxygenase-like 3-ketosteroid 9α-hydroxylase (KSH) has been used to achieve efficient cleavage of the C9-C10 bond in tetracyclic steroids, providing a concise route to 9,10-secosteroids, an important class of marine natural products. researchgate.net The integration of such biocatalytic steps with conventional chemical reactions allows for the modular and scalable synthesis of a diverse range of complex steroidal products. researchgate.netresearchgate.net

Table 3: Key Enzymes in Chemoenzymatic Steroid Synthesis

| Enzyme Class | Example Enzyme | Function | Application | Reference(s) |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | CYP14A from Cochliobolus lunatus | C14α-hydroxylation | Synthesis of C14-functionalized steroids | biorxiv.org |

| Cytochrome P450 (CYP) | CYP105D7 from Streptomyces | 2β- and 16β-hydroxylation | Hydroxylation of various steroid molecules | nih.gov |

| Ketosteroid Hydroxylase (KSH) | 3-ketosteroid 9α-hydroxylase | 9α-hydroxylation, C-C bond cleavage | Synthesis of 9,10-secosteroids | researchgate.net |

| Ketosteroid-Δ1-dehydrogenase (KstD) | KstD from Mycobacterium | A-ring dehydrogenation | Production of ADD from AD | nih.gov |

| Esterases (Lipases) | Various | Esterification / Transesterification | Synthesis of steroid esters | nih.gov |

Viii. Broader Biological and Ecological Context of 5alpha Campestan 3 One

Role in Plant Growth and Developmental Processes

The synthesis of 5alpha-Campestan-3-one is a crucial step in the pathway that produces brassinosteroids, hormones that are essential for normal plant growth and development. mdpi.comencyclopedia.pub These phytohormones regulate a vast range of processes, from the cellular level to the development of entire organs. mdpi.comsavemyexams.com

Table 1: Research Findings on the Role of Brassinosteroid Precursors in Plant Growth

| Process | Observation | Implication for this compound | References |

| Cell Elongation | Mutants deficient in brassinosteroid biosynthesis exhibit dwarf phenotypes due to reduced cell elongation. | The synthesis of this compound is a necessary step to produce the brassinosteroids that drive cell elongation. | mdpi.com |

| Cell Division | Brassinosteroids are synthesized in regions of rapid cell division, such as shoot buds and root apices. | The presence of this compound is required in these tissues to sustain the production of growth-promoting hormones. | ncert.nic.in |

| Synergy with Auxins | Brassinosteroids and auxins work together to control cell growth and development. | As a brassinosteroid precursor, this compound indirectly supports auxin-mediated growth processes. | mdpi.comomexcanada.com |

The development of a functional vascular system, composed of xylem and phloem, is vital for transporting water, nutrients, and signaling molecules throughout the plant. usp.brcore.ac.uk Brassinosteroids, derived from intermediates including this compound, play a significant role in this process by promoting the differentiation of procambial cells into vascular tissues. mdpi.comusp.br Studies on mutants with defects in the brassinosteroid biosynthetic pathway have revealed aberrant vascular patterning, underscoring the importance of this hormonal class. nih.gov

Reproductive development, encompassing processes from flowering to seed formation, is also heavily influenced by brassinosteroids. mdpi.complantae.org These hormones affect flowering time, pollen tube growth, and seed yield. mdpi.com The proper synthesis of brassinosteroids, which depends on the availability of precursors like this compound, is therefore essential for a plant to complete its life cycle successfully.

Influence on Cell Elongation and Division

Contribution to Plant Responses to Abiotic Stresses

Plants, being immobile, must constantly adapt to adverse environmental conditions known as abiotic stresses. nih.govnih.govmdpi.com The brassinosteroid signaling pathway is a key component of the plant's stress response network, helping to mitigate the negative impacts of factors like drought, salinity, and extreme temperatures. mdpi.comnih.gov

Drought is a major environmental stress that severely limits plant growth and productivity. researchgate.netnih.govresearchgate.net Plants have evolved complex mechanisms to cope with water scarcity. Recent research has directly implicated this compound in these responses. In a study on plants subjected to drought, the synthesis of this compound was found to be upregulated. mdpi.com This increase is part of a broader strategy where the plant boosts the production of brassinosteroids. mdpi.com These hormones help the plant tolerate drought by modulating gene expression, which can lead to physiological adjustments such as altered stomatal conductance to reduce water loss and the accumulation of protective compounds. mdpi.comncert.nic.in The upregulation of this compound synthesis under drought highlights its importance as a key metabolite in the plant's defense arsenal. mdpi.com

Modulation of Drought Stress Responses

Integration within the Brassinosteroid Signaling Network

The biological functions of this compound are realized through its integration into the brassinosteroid biosynthesis and signaling network. researchgate.netencyclopedia.pub This network can be understood as a chain of events, starting from the synthesis of precursors to the final hormonal response.

The biosynthesis of brassinosteroids is a complex metabolic pathway with multiple branches. researchgate.net A key reaction in this pathway is the conversion of campest-4-en-3-one (B1243875) to this compound. nih.govresearchgate.net This step is catalyzed by a 5α-reductase enzyme, encoded by the DEETIOLATED2 (DET2) gene. nih.govmdpi.com Mutants lacking a functional DET2 enzyme accumulate the substrate campest-4-en-3-one and exhibit severe developmental defects, demonstrating the critical nature of this conversion. nih.gov Following its synthesis, this compound is further metabolized through a series of oxidation reactions to produce biologically active brassinosteroids such as typhasterol (B1251266) and castasterone (B119632). mdpi.comresearchgate.net

Table 2: Position of this compound in the Brassinosteroid Biosynthetic Pathway

| Precursor | Enzyme | Product | Subsequent Metabolite | References |

| Campest-4-en-3-one | 5α-reductase (DET2) | This compound | 22alpha-Hydroxy-5alpha-campestan-3-one | nih.govmdpi.comgenome.jp |

Once synthesized, active brassinosteroids are perceived by a receptor complex at the cell surface, most notably involving the BRASSINOSTEROID INSENSITIVE 1 (BRI1) receptor kinase. encyclopedia.pub This perception triggers a phosphorylation cascade inside the cell that ultimately leads to the inactivation of a negative regulator, the BRASSINOSTEROID INSENSITIVE 2 (BIN2) kinase. encyclopedia.pub When BIN2 is inactive, key transcription factors such as BRASSINAZOLE-RESISTANT 1 (BZR1) and BR-INSENSITIVE-EMS-SUPPRESSOR 1 (BES1) become dephosphorylated and accumulate in the nucleus. researchgate.netencyclopedia.pub These transcription factors then bind to the promoter regions of target genes, altering their expression to bring about the physiological responses associated with brassinosteroids, such as growth and stress tolerance. researchgate.net The entire signaling cascade, and thus the plant's ability to regulate its development and adapt to the environment, is fundamentally dependent on the steady supply of brassinosteroids, a supply chain in which this compound is an indispensable link.

Implications for Plant Biotechnology and Agriculture (excluding specific applications like crop yield improvement)

As a precursor in the biosynthesis of brassinosteroids (BRs), this compound is integral to a class of phytohormones with significant implications for plant biotechnology and modern agriculture. tandfonline.commdpi.com Beyond direct growth promotion, the manipulation of the brassinosteroid pathway, in which this compound is an intermediate, offers promising avenues for developing crops with enhanced resilience and other valuable traits. nih.govcaas.cn These applications focus on improving plant fitness and adaptability, which are crucial for sustainable agriculture in the face of changing environmental conditions. mdpi.com

The biotechnological potential of brassinosteroids stems from their fundamental role in regulating a wide array of physiological processes, including responses to environmental challenges. frontiersin.orgnih.gov By understanding and manipulating the biosynthesis and signaling of these hormones, researchers can develop plants better equipped to handle various stressors. Plant biotechnology techniques, such as genetics, genomics, and marker-assisted selection, are instrumental in harnessing the potential of the brassinosteroid pathway. usda.gov

Enhancing Stress Tolerance

A primary focus of brassinosteroid-related biotechnology is the enhancement of plant tolerance to both biotic (pathogen and pest-related) and abiotic (environmental) stresses. nih.gov Brassinosteroids have been shown to help plants regulate their responses to adverse conditions, making them more resistant to pest attacks, extreme temperatures, water scarcity, and high salinity. nih.gov

Abiotic Stress Tolerance: Environmental stressors like drought, salinity, and extreme temperatures trigger the production of reactive oxygen species (ROS) in plants, leading to oxidative damage. mdpi.comfrontiersin.orgnih.gov Brassinosteroids play a role in mitigating this damage. Research indicates that modulating the BR signaling pathway can enhance tolerance to these conditions. For instance, genes involved in BR biosynthesis can be manipulated to improve stress resistance. nih.gov Studies have demonstrated that plants with altered BR levels or signaling can show increased resilience to drought and salt stress. frontiersin.org The mechanism often involves the activation of antioxidant defense systems, which helps to neutralize harmful ROS. mdpi.comfrontiersin.org

Biotic Stress Tolerance: Brassinosteroids are also involved in plant defense against pathogens. nih.govmdpi.com They can induce resistance to a range of diseases caused by fungi, bacteria, and viruses. nih.govfrontiersin.org The signaling pathway of BRs interacts with other defense-related hormone pathways, such as the salicylic (B10762653) acid (SA) pathway, to mount a robust immune response. frontiersin.org For example, research in chrysanthemum has shown that a transcription factor (CmWRKY15-1) involved in disease resistance interacts with a key regulator in the SA pathway, enhancing resistance to white rust disease. frontiersin.org This demonstrates the potential for genetically engineering plants with improved innate immunity by targeting components of the BR pathway. nih.govresearchgate.net

| Research Area | Organism/System | Key Findings | Reference |

|---|---|---|---|

| Abiotic Stress (General) | General Plants | BRs help regulate plant responses to stress conditions like extreme heat/cold, water scarcity, and salinity. Manipulation of BR synthesis genes is a feasible strategy for improving stress tolerance. | nih.gov |

| Drought and Salt Stress | Transgenic Tobacco | Overexpression of certain antioxidant enzyme genes, a process influenced by stress signaling pathways involving hormones like BRs, can lead to enhanced salt and drought tolerance. | frontiersin.org |

| Oxidative Stress | General Plants | Brassinosteroids are linked to the regulation of reactive oxygen species (ROS) levels, which are central to both stress damage and signaling for stress protection. | nih.gov |

| Biotic Stress (Pathogen Resistance) | Chrysanthemum | The CmWRKY15-1 gene enhances resistance to white rust by regulating the salicylic acid (SA) pathway, indicating a link between BR-related factors and disease resistance mechanisms. | frontiersin.org |

| Pesticide Residue Reduction | Rice | Brassinosteroids can decrease the residues of common organophosphorus, organochlorine, and carbamate (B1207046) pesticides and induce crop tolerance to these chemicals. | frontiersin.org |

Other Agricultural Implications

Beyond stress tolerance, the modulation of brassinosteroid levels has other potential applications in agriculture that are not directly tied to yield enhancement. One notable area is the reduction of pesticide residues in crops. Studies in rice have indicated that brassinosteroids can help decrease the levels of common pesticides and enhance the plant's tolerance to these chemicals. frontiersin.org This has significant implications for food safety and reducing the environmental impact of agriculture. nih.gov By enhancing the plant's own defense and detoxification mechanisms, the reliance on external chemical treatments could potentially be reduced.

Furthermore, understanding the brassinosteroid biosynthetic pathway, including intermediates like this compound, is crucial for developing specific inhibitors. frontiersin.org These inhibitors can be valuable tools not only for research but also for precisely manipulating plant architecture and development in ways that could be beneficial for certain agricultural systems, without necessarily targeting yield itself. frontiersin.org

Q & A

Advanced Question

- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with DET2 or DWF4 .

- MD simulations (GROMACS, AMBER) to study conformational stability under physiological conditions.

- QSAR models to correlate structural modifications with bioactivity.

Validation : Cross-reference computational predictions with in vitro enzymatic assays and mutagenesis studies .

How should researchers design experiments to distinguish this compound from its isomers in complex plant matrices?

Basic Question

- Chromatographic separation : Use UPLC with chiral columns and tandem MS detection to resolve stereoisomers.

- Synthetic controls : Prepare and characterize isomer standards (e.g., 5beta-campestan-3-one) for comparative analysis .

- Isotope dilution assays : Spike samples with stable isotope-labeled analogs to improve quantification accuracy .

What methodologies ensure reproducibility in synthesizing this compound for pharmacological studies?

Basic Question

- Stepwise documentation : Record reaction parameters (pH, solvent ratios, catalyst loadings) in machine-readable formats.

- Purity validation : Require ≥95% purity via HPLC-UV/ELSD and elemental analysis .

- Open-data practices : Share synthetic protocols in supplemental information with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

How can researchers address gaps in understanding the ecological roles of this compound across plant species?

Advanced Question

- Comparative metabolomics : Profile brassinosteroid levels in phylogenetically diverse species (e.g., Arabidopsis vs. crops) using untargeted MS workflows.

- Gene knockout models : Use CRISPR/Cas9 to silence DET2/DWF4 homologs and observe phenotypic changes .

- Field trials : Corlate environmental stressors (drought, salinity) with this compound accumulation patterns.

What statistical approaches are optimal for analyzing dose-response relationships in this compound bioactivity assays?

Advanced Question

- Non-linear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values.

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Power analysis to determine sample sizes ensuring ≥80% statistical power .

How should conflicting data on this compound’s enzymatic inhibition kinetics be interpreted?

Advanced Question

Contradictions may stem from:

- Assay variability (e.g., substrate concentration ranges, buffer compositions).

- Enzyme source differences (e.g., recombinant vs. native proteins).

Resolution Strategies : - Adopt standardized kinetic assay protocols (e.g., IUPAC guidelines).

- Perform Lineweaver-Burk analysis to distinguish competitive/non-competitive inhibition mechanisms .

What ethical and safety considerations are critical when handling this compound in laboratory settings?

Basic Question

- Biosafety protocols : Use fume hoods for synthetic steps involving volatile solvents.

- Waste disposal : Follow EPA/OSHA guidelines for steroid waste.

- Ethical reporting : Disclose conflicts of interest and adhere to dual-use research norms .

How can researchers leverage multi-omics data to explore this compound’s regulatory networks?

Advanced Question

- Transcriptomics : RNA-seq to identify DET2/DWF4 co-expressed genes.

- Proteomics : SILAC labeling to quantify enzyme abundance under brassinosteroid modulation.

- Integration tools : Use platforms like Cytoscape for network visualization and STRING for pathway enrichment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.